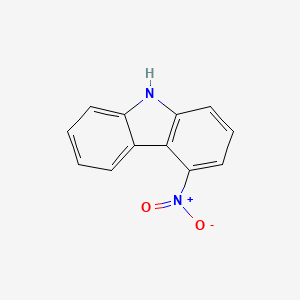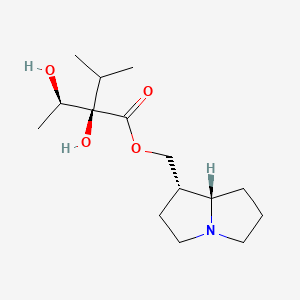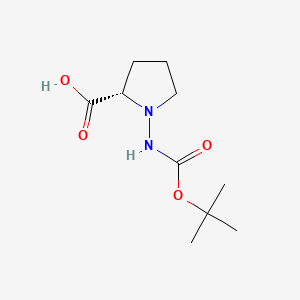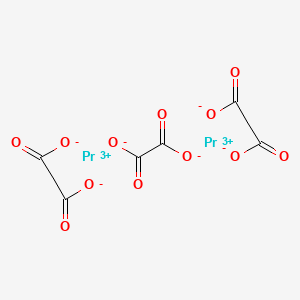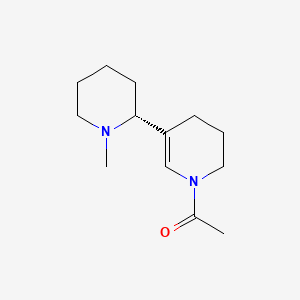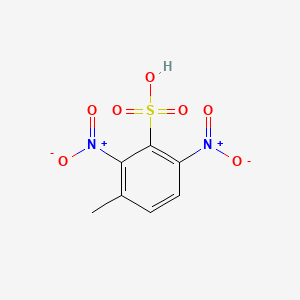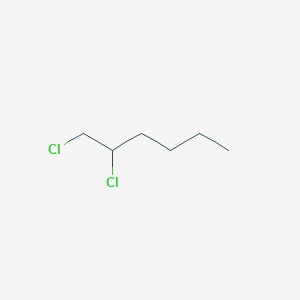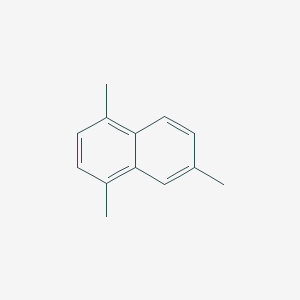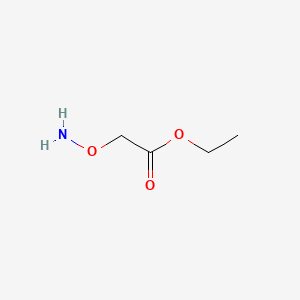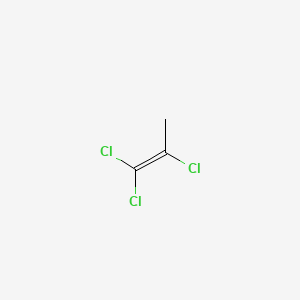
1,1,2-Trichloropropene
説明
1,1,2-Trichloropropene is a man-made chlorinated hydrocarbon . It is a colorless, heavy liquid with a sweet but strong odor . It evaporates very quickly and small amounts dissolve in water .
Molecular Structure Analysis
The molecular formula of this compound is C3H3Cl3 . The average mass is 147.431 Da and the monoisotopic mass is 145.945679 Da . The this compound molecule contains a total of 8 bonds. There are 5 non-H bonds, 1 multiple bond, and 1 double bond .
Chemical Reactions Analysis
The characteristic pathway for degradation of halogenated aliphatic compounds like this compound in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The reaction coordinate diagrams suggest that β-elimination of this compound to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .
Physical And Chemical Properties Analysis
This compound is a colorless liquid with a chloroform-like odor . It has a molecular weight of 145.415 . The primary use of this compound is in plastic and petrochemical manufacturing .
科学的研究の応用
Bromination Reactions
1,1,2-Trichloropropene has been studied for its reaction behavior in bromination processes. Nesmeianov et al. (1958) explored the bromination of 1,1,1-trichloropropene, revealing insights that could be relevant to the behavior of this compound under similar conditions. They found that in polar media, the reaction yields a normal addition product, while in nonpolar media, different isomers can form, including 1,1,2-trichloro-1,3-dibromopropane (Nesmeianov, Freĭdlina, & Kost, 1958).
Molecular Structure Analysis
The molecular structure and conformation of trans-1,2,3-trichloropropene, a closely related compound, have been analyzed using gas-phase electron diffraction. This research by Shen (1989) provides valuable data on molecular geometry and bond angles, contributing to a deeper understanding of the structural properties of chlorinated propenes, including this compound (Shen, 1989).
Homolytic Isomerization Studies
Research by Nesmeyanov, Freĭdlina, and Kost (1957) on the homolytic isomerization of 1,1,1-trichloro-2-bromopropene is relevant to understanding the behavior of this compound. They discovered that this compound can isomerize to form 1,1,2-trichloro-3-bromopropene under specific conditions, illustrating the potential for complexchemical transformations involving this compound (Nesmeyanov, Freĭdlina, & Kost, 1957).
Mutagenicity and Genotoxicity Assessment
This compound has been included in studies assessing mutagenicity and genotoxicity. Tafazoli and Kirsch-Volders (1996) evaluated its mutagenic and cytotoxic effects using in vitro micronucleus assays and comet assays on human lymphocytes. This study contributes to understanding the potential biological impacts of this compound, especially in terms of DNA reactivity (Tafazoli & Kirsch-Volders, 1996).
Carcinogenicity Studies
Studies on the carcinogenicity of various halogenated hydrocarbons, such as those by Weisburger (1977), provide context for understanding the health impacts of chemicals like this compound. These studies are crucial for gauging long-term health risks associated with exposure to such compounds (Weisburger, 1977).
Dimerization Reactions
The dimerization of chlorinated propenes, including this compound, has been investigated. Gasanov and Kochetkov (1974) studied the dimerization of 2,3,3-trichloropropene, which can offer insights into the behavior of this compound in similar reactions (Gasanov & Kochetkov, 1974).
Safety and Hazards
作用機序
Target of Action
1,1,2-Trichloropropene is a synthetic chemical compound with the molecular formula C3H3Cl3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The characteristic pathway for degradation of halogenated aliphatic compounds like this compound in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The reaction coordinate diagrams suggest that β-elimination of this compound to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of halogenated aliphatic compounds like this compound is known to occur in groundwater or other environments with relatively anoxic and/or reducing conditions . The presence of other contaminants can also influence the degradation process
特性
IUPAC Name |
1,1,2-trichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c1-2(4)3(5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPPKMMVZOHCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073425 | |
| Record name | 1-Propene, 1,1,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
39.1 [mmHg] | |
| Record name | 1-Propene, 1,1,2-trichloro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10522 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
21400-25-9, 35175-85-0 | |
| Record name | 1,1,2-Trichloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21400-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,1,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-TRICHLOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK8WRI910 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)
